Octa-2,4,6-trienoic acid

Description

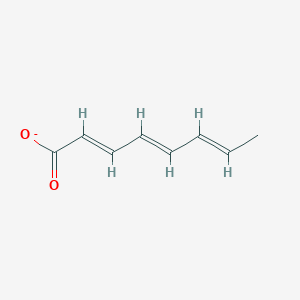

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9O2- |

|---|---|

Molecular Weight |

137.16 g/mol |

IUPAC Name |

(2E,4E,6E)-octa-2,4,6-trienoate |

InChI |

InChI=1S/C8H10O2/c1-2-3-4-5-6-7-8(9)10/h2-7H,1H3,(H,9,10)/p-1/b3-2+,5-4+,7-6+ |

InChI Key |

IAAPVNQZSBLWKH-ICDJNDDTSA-M |

Isomeric SMILES |

C/C=C/C=C/C=C/C(=O)[O-] |

Canonical SMILES |

CC=CC=CC=CC(=O)[O-] |

Synonyms |

2,4,6-octatrienoic acid LGD1550 octa-2,4,6-trienoic acid |

Origin of Product |

United States |

Stereochemical Investigations and Isomerism in Biological and Synthetic Contexts

Analysis of Geometric Isomerism and Its Research Implications

The structure of octa-2,4,6-trienoic acid features three double bonds at the 2, 4, and 6 positions, each of which can exist in either a cis (Z) or trans (E) configuration. This leads to the possibility of several geometric isomers. pearson.compearson.com While theoretically, 2³ (eight) isomers could exist, research has primarily focused on a few key configurations due to their stability and biological or synthetic relevance. The most studied isomers include (2E,4E,6E), (2E,4Z,6Z), and (2Z,4Z,6E).

The all-trans isomer, (2E,4E,6E)-octa-2,4,6-trienoic acid , is noted for its enhanced reactivity due to its triple conjugation and is a component of the antibiotic A 54556B. In synthetic applications, this isomer has been esterified with phenolic compounds like resveratrol (B1683913) to improve antioxidant activity. nih.gov

The (2Z,4Z,6E)-octa-2,4,6-trienoic acid isomer is a significant fungal metabolite. ku.edunih.gov It has been identified as an intermediate in the biosynthetic pathway of (+)-asperlin, an antibiotic with anti-inflammatory and antitumor properties, produced by the fungus Aspergillus nidulans. nih.govwpmucdn.com Research has demonstrated that this specific isomer can be produced by genetically engineered strains of A. nidulans, highlighting its potential as a valuable industrial compound that can be derived from biocatalytic processes. ku.eduwpmucdn.com

The (2E,4Z,6Z) configuration, while less commonly detailed for the parent acid, is a known structural motif in related compounds that are subjects of pheromone research, indicating the critical role of specific cis bonds in molecular signaling. researchgate.net The specific geometry of each isomer dictates its molecular shape and electronic distribution, which in turn influences its physical properties and how it interacts with other molecules, including biological receptors.

| Isomer of this compound | Common Context | Key Research Implications |

| (2E,4E,6E) | Synthetic Chemistry, Antibiotics | Component of antibiotic A 54556B; Used in creating antioxidant esters. |

| (2Z,4Z,6E) | Fungal Metabolism, Biocatalysis | Intermediate in (+)-asperlin biosynthesis; Potential as a natural photoprotectant and industrial feedstock. ku.edunih.govwpmucdn.com |

| (2E,4Z,6Z) | Pheromone Analogs | The specific geometry is crucial for biological signaling in related, longer-chain compounds. researchgate.net |

Stereochemical Influence on Biological Activity and Receptor Interactions

The precise three-dimensional structure of each this compound isomer is a critical determinant of its biological function and its ability to bind to specific molecular targets. Different isomers can elicit varied, and sometimes opposing, biological responses.

The (2Z,4Z,6E) isomer, produced by Aspergillus nidulans, is of particular interest for its potential as a natural tanning agent for human skin. nih.gov It promotes melanogenesis and antioxidant defense in melanocytes, suggesting its utility as a natural photoprotectant against UV damage and skin cancer. nih.govresearchgate.net This activity is linked to its ability to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in cellular differentiation and metabolism. researchgate.netmdpi.com

In contrast, derivatives of the (2E,4E,6E) isomer have been investigated for their antiproliferative activities. acs.org For instance, synthetic analogues of this all-trans structure have been shown to be potent agonists for Retinoic Acid Receptors (RARs), which are implicated in cell growth and differentiation. acs.org The ability of these compounds to bind effectively to RARs is highly dependent on their geometric configuration.

Furthermore, studies on related, more complex trienoic acids that act as Retinoid X Receptor (RXR) modulators have shown that the (2E,4E,6Z) configuration is a crucial scaffold for designing molecules with potential antidiabetic properties. acs.org These findings underscore that the specific arrangement of double bonds is fundamental for achieving selective and potent interactions with nuclear receptors like PPAR, RAR, and RXR, thereby dictating the compound's therapeutic potential.

Methodologies for Stereoisomer Separation and Characterization in Research

The isolation and identification of individual stereoisomers of this compound are essential for accurately studying their distinct properties and biological activities. Researchers employ a combination of chromatographic separation techniques and spectroscopic characterization methods.

Separation Techniques: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating mixtures of isomers. scienceopen.comspecificpolymers.com By using specific columns (e.g., C18) and solvent gradients, researchers can resolve isomers based on their differing polarities and interactions with the stationary phase. scienceopen.com For instance, the separation of geometric isomers of related polyene esters has been successfully achieved using HPLC, which is also applicable for this compound isomers. researchgate.netscienceopen.com Thin-layer chromatography (TLC) has also been used for the separation of related retinoid compounds, offering a simpler, though less resolving, alternative. iarc.fr

Characterization Techniques: Once separated, the precise structure of each isomer is determined using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both mono- and bi-dimensional NMR techniques are indispensable for elucidating the exact stereochemistry. nih.gov The coupling constants between protons on the double bonds provide definitive information about whether the configuration is cis or trans.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps identify the functional groups present, such as the carboxylic acid, and can provide information about the conjugation of the double bond system. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated double bond system of this compound results in a characteristic UV absorption maximum. The exact wavelength (λmax) can differ slightly between isomers, providing another piece of evidence for identification. researchgate.net

In some cases, experimental data is supplemented by quantum chemical calculations to predict and confirm the spectroscopic properties of the different isomers. nih.gov

| Technique | Purpose in Stereoisomer Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation of individual geometric isomers from a mixture. scienceopen.com |

| Nuclear Magnetic Resonance (NMR) | Definitive determination of cis (Z) and trans (E) configurations at each double bond. nih.gov |

| Fourier-Transform Infrared (FT-IR) | Identification of functional groups and confirmation of the conjugated system. nih.gov |

| Mass Spectrometry (MS) | Confirmation of molecular formula and weight. researchgate.net |

| UV-Visible Spectroscopy | Analysis of the conjugated π-electron system and differentiation based on absorption maxima. researchgate.net |

Synthetic Methodologies and Chemoenzymatic Strategies

Laboratory Synthesis Pathways

The construction of the conjugated polyene system of octa-2,4,6-trienoic acid in a laboratory setting relies on several established organometallic and multi-step synthetic reactions. These methods offer precise control over the stereochemistry of the double bonds, which is crucial for the compound's properties.

Wittig Reaction Applications in this compound and Derivative Synthesis

The Wittig reaction is a cornerstone in the synthesis of alkenes and has been successfully applied to the formation of this compound and its derivatives. dalalinstitute.com This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to form a new carbon-carbon double bond. dalalinstitute.com

In a notable application, (2E,4E,6E)-3-Methyl-7-(pyren-1-yl)this compound was synthesized via a Wittig reaction. The process involved the reaction of triphenyl[1-(pyren-1-yl)ethyl]phosphonium bromide with ethyl (2E,4E)-3-methyl-6-oxohexa-2,4-dienoate in the presence of n-butyl lithium. nih.gov The resulting ester was then saponified to yield the final acid product in its all-trans configuration after purification. nih.gov The Wittig reaction offers a versatile platform for introducing a variety of substituents onto the polyene chain, allowing for the synthesis of a diverse range of this compound derivatives. vulcanchem.com

| Reactants | Reagents | Product | Key Features |

| Triphenyl[1-(pyren-1-yl)ethyl]phosphonium bromide | n-Butyl lithium | (2E,4E,6E)-3-Methyl-7-(pyren-1-yl)this compound | Formation of a C-C double bond, followed by saponification. nih.gov |

| Aldehyde/Ketone | Phosphorus Ylide (Wittig Reagent) | Alkene (e.g., this compound precursor) | General method for alkene synthesis. dalalinstitute.com |

Horner-Wadsworth-Emmons Reaction in Olefin Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that typically employs phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts, offering advantages in terms of reactivity and ease of product purification, as the dialkylphosphate byproduct is water-soluble. wikipedia.orguta.edu The HWE reaction is particularly noted for its high stereoselectivity, predominantly forming the (E)-alkene isomer. wikipedia.org

This reaction is a key step in various multi-step syntheses to construct the conjugated backbone of polyenes. For instance, a synthetic route to (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial utilizes an HWE reaction for coupling a protected aldehyde with a phosphonate reagent. While this specific example leads to a dialdehyde, the underlying principle of forming a conjugated system is directly applicable to the synthesis of this compound. The reaction of an appropriate aldehyde with a phosphonate ester, such as triethyl phosphonoacetate, is a viable strategy for constructing the octatrienoate skeleton. wipo.int

| Reactants | Key Features | Stereoselectivity |

| Phosphonate-stabilized carbanion and Aldehyde/Ketone | More reactive than Wittig reagents; water-soluble byproduct. wikipedia.orguta.edu | Predominantly forms (E)-alkenes. wikipedia.org |

Multi-Step Organic Synthesis Approaches (e.g., from 2,4-trans-hexadienal)

A practical and scalable synthesis of (2E,4E,6E)-octa-2,4,6-trienoic acid has been developed starting from commercially available (E,E)-2,4-hexadienal. wipo.intchemicalbook.com This multi-step process offers a direct route to the desired all-trans isomer.

The synthesis commences with a Horner-Wadsworth-Emmons reaction between 2,4-trans-hexadienal and triethyl phosphonoacetate. This reaction extends the conjugated system and introduces the ester functionality, yielding ethyl 2,4,6-trans-octatrienoate. wipo.int The subsequent step involves the alkaline hydrolysis of the ethyl ester to its corresponding alkaline salt. Finally, acidification of this salt furnishes 2,4,6-trans-octatrienoic acid. wipo.int This method provides a clear and efficient pathway to the target molecule with good control over the stereochemistry.

| Starting Material | Key Reaction Steps | Final Product |

| 2,4-trans-Hexadienal | 1. Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate. wipo.int | (2E,4E,6E)-Octa-2,4,6-trienoic acid |

| 2. Alkaline hydrolysis of the resulting ethyl ester. wipo.int | ||

| 3. Acidification of the salt. wipo.int |

Selective Esterification Techniques for Functionalization

Selective esterification of the carboxylic acid group of this compound or the hydroxyl groups of other natural compounds with this acid is a key strategy for creating novel derivatives with potentially enhanced biological activities. nih.gov Both chemical and enzymatic methods have been employed for this purpose.

In one study, the esterification of the hydroxyl groups of natural phenols like resveratrol (B1683913) and caffeic acid with (2E,4E,6E)-octa-2,4,6-trienoic acid was achieved. nih.govunimi.it To achieve regioselectivity, particularly with polyhydroxylated molecules, enzymatic approaches are often preferred. unimi.it Chemo-enzymatic strategies, which may involve the chemical synthesis of a fully esterified compound followed by selective enzymatic hydrolysis, have also been evaluated to obtain specific mono- or di-substituted derivatives. unimi.it These techniques allow for the targeted modification of natural products, leading to new compounds with tailored properties. nih.govacs.orgnih.gov

Biocatalytic and Biotechnological Production Methods

In addition to chemical synthesis, there is growing interest in developing sustainable and environmentally friendly methods for producing this compound using microbial systems. These approaches leverage the biosynthetic machinery of microorganisms, particularly polyketide synthases.

Microbial Biosynthesis Strategies Utilizing Polyketide Synthases (PKS)

Polyketide synthases (PKS) are multi-domain enzymes or enzyme complexes that produce a wide variety of natural products, known as polyketides. researchgate.net By utilizing simple acyl-CoA precursors, PKSs can construct complex carbon skeletons through a series of condensation and modification reactions. researchgate.net

Researchers have successfully engineered microbial pathways to produce this compound. One approach involves repurposing the biosynthetic pathway for the antibiotic andrimid (B1212256). acs.orgnih.gov By deconstructing a bacterial iterative type II PKS from this pathway, scientists were able to access the metabolic intermediate 2,4,6-octatrienoic acid in E. coli. acs.org Further studies have identified that the upregulation of specific genes within a silent biosynthetic gene cluster in Aspergillus nidulans, including a highly reducing polyketide synthase gene, can lead to the production of (2Z,4Z,6E)-octa-2,4,6-trienoic acid. nih.gov Additionally, the characterization of iterative type I PKSs in Streptomyces has revealed the production of various polyketides, including 2,6-dimethylthis compound, highlighting the potential of these systems for generating diverse this compound analogs. pnas.org

| Microorganism | Biosynthetic System | Product | Key Strategy |

| E. coli | Repurposed Andrimid Biosynthesis Pathway (Type II PKS) | 2,4,6-Octatrienoic acid | Deconstruction of a bacterial iterative type II PKS. acs.orgnih.gov |

| Aspergillus nidulans | Silent Biosynthetic Gene Cluster (Highly Reducing PKS) | (2Z,4Z,6E)-Octa-2,4,6-trienoic acid | Upregulation of specific genes in a silent cluster. nih.gov |

| Streptomyces sp. | Iterative Type I PKS | 2,6-Dimethylthis compound | Characterization of novel iT1PKSs. pnas.org |

Engineered Organisms (e.g., Aspergillus nidulans) for Targeted Compound Production

The strategic use of genetically engineered organisms, particularly fungi like Aspergillus nidulans, has emerged as a powerful method for producing specific secondary metabolites, including this compound. Fungi possess genomic clusters of genes that synthesize these valuable compounds; however, the majority of these biosynthetic gene clusters remain unexpressed or "silent" under standard laboratory conditions. acs.org Innovative techniques in synthetic biology are now enabling the activation of these silent clusters to unlock novel chemical entities. acs.orgnih.gov

One successful approach involves the targeted upregulation of genes within a silent secondary metabolite gene cluster. In Aspergillus nidulans, researchers have replaced the native promoters of specific genes with a controllable, inducible promoter. nih.gov For instance, the co-induction of two genes, AN11199 and AN11191, within a silent cluster in an engineered strain of A. nidulans, resulted in the production of (2Z,4Z,6E)-octa-2,4,6-trienoic acid. nih.gov This compound was identified as an intermediate in the biosynthetic pathway of the antibiotic (+)-asperlin. acs.org

Another novel strategy employs the engineering of hybrid transcription factors. This method fuses the DNA-binding domain of a transcription factor from a silent cluster with the potent activation domain of a known, robust transcription factor, such as AfoA. acs.org Expression of this engineered hybrid transcription factor can effectively activate the transcription of all genes within the target silent cluster, leading to the production of the final metabolite. acs.org This technique not only led to the production of (+)-asperlin but also confirmed (2Z,4Z,6E)-octa-2,4,6-trienoic acid as a key intermediate in its pathway. acs.org

Furthermore, engineered strains of Aspergillus nidulans have been utilized in innovative recycling processes. A genetically modified version of the fungus can utilize benzoic acid, a breakdown product from the polymer matrix of carbon fiber reinforced polymers (CFRPs), as a food source. technologynetworks.comwordpress.comku.edu This engineered fungus then biocatalytically converts the benzoic acid into (2Z,4Z,6E)-octa-2,4,6-trienoic acid, demonstrating a novel approach to upcycling waste materials into valuable chemicals. technologynetworks.comku.edu

Table 1: Production of this compound via Engineered Aspergillus nidulans

| Engineered Strategy | Target Genes/Components | Organism | Resulting Compound | Reference |

| Promoter Replacement & Co-induction | AN11199 and AN11191 | Aspergillus nidulans | (2Z,4Z,6E)-octa-2,4,6-trienoic acid | nih.gov |

| Hybrid Transcription Factor | DNA-binding domain from silent cluster + AfoA activation domain | Aspergillus nidulans | (+)-Asperlin (with this compound as intermediate) | acs.org |

| Biocatalytic Upcycling | Genetically modified strain | Aspergillus nidulans | (2Z,4Z,6E)-octa-2,4,6-trienoic acid (from benzoic acid) | ku.edu |

Enzyme-Mediated Transformations for Conjugated Polyenes

Enzyme-mediated synthesis, or biocatalysis, offers a highly selective and environmentally sustainable alternative to traditional chemical synthesis for producing complex molecules like conjugated polyenes. frontiersin.org This approach leverages the inherent specificity of enzymes to catalyze reactions under mild conditions, often achieving high chemo-, regio-, and enantioselectivity that is difficult to obtain through conventional methods. mdpi.comnih.gov

A variety of enzymes, including lipases, oxygenases, and decarboxylases, have been employed or identified as potential catalysts for transformations involving conjugated polyenes. frontiersin.orgmdpi.comnih.gov Aromatic dioxygenases, for example, can perform single and tandem oxidation reactions on conjugated polyenes. nih.gov By carefully selecting the dioxygenase and controlling the substrate's shape and size, it is possible to direct the regiochemistry and stereochemistry of the oxygenation process, yielding valuable enantiopure products. nih.gov

In the context of this compound, specific enzyme pathways have been reconstituted to demonstrate its synthesis. One study showed that an amide synthetase (ORF33) from Streptomyces aizunenesis can catalyze the ligation of 2,4,6-octatrienoic acid with another molecule (C5N) in the presence of ATP. nih.gov Another significant development involves the use of fungal ferulic acid decarboxylase (Fdc1). acs.org This enzyme can act on α,β-polyunsaturated acids, including 2,4,6-octatrienoic acid. acs.org Researchers have created a biocatalytic cascade in E. coli by deconstructing a bacterial polyketide synthase pathway to produce 2,4,6-octatrienoic acid, which is then decarboxylated by the co-expressed Fdc1 enzyme to yield hepta-1,3,5-triene. acs.org

Chemoenzymatic strategies, which combine chemical and enzymatic steps, provide a powerful and flexible approach for synthesizing complex lipids containing polyunsaturated fatty acids. researchgate.netacs.org These multi-step syntheses often utilize the high regioselectivity of lipases, such as the immobilized Candida antarctica lipase (B570770) (CAL-B), to control the placement of fatty acids on a glycerol (B35011) backbone. mdpi.comresearchgate.net Such methods allow for the structured and targeted synthesis of molecules, demonstrating the potential for creating novel derivatives of conjugated polyenes. acs.orgmdpi.com

Table 2: Examples of Enzyme-Mediated Transformations Relevant to Conjugated Polyenes

| Enzyme/Enzyme Class | Organism/Source | Transformation Type | Substrate/Precursor | Product | Reference |

| Amide Synthetase (ORF33) | Streptomyces aizunenesis | Ligation | 2,4,6-octatrienoic acid | OTEA-C5N | nih.gov |

| Ferulic Acid Decarboxylase (Fdc1) | Aspergillus niger | Decarboxylation | 2,4,6-octatrienoic acid | Hepta-1,3,5-triene | acs.org |

| Aromatic Dioxygenases | Bacterial | Oxidation | Conjugated Polyenes | Chiral bioproducts | nih.gov |

| Lipase (e.g., CAL-B) | Candida antarctica | Esterification / Acylation | Glycerol, Fatty Acids | Structured Lipids | mdpi.comresearchgate.net |

Biosynthetic Pathways and Enzymology in Organisms

Elucidation of Precursor Roles in Secondary Metabolite Biosynthesis

Octa-2,4,6-trienoic acid is a key precursor in the biosynthesis of certain secondary metabolites, particularly in the fungal genus Trichoderma. acs.orgwpmucdn.com It serves as the foundational eight-carbon linear polyketide that, after modification, forms the acyl side chain of complex trichothecene (B1219388) mycotoxins. acs.orgnih.gov A prominent example is its role in the formation of harzianum A, an antifungal trichothecene produced by Trichoderma arundinaceum. acs.orgnih.gov In this pathway, the polyketide is not attached in its initial acid form but is first converted into octa-2,4,6-trienedioyl-CoA, the activated intermediate ready for esterification. nih.gov

The biosynthesis of harzianum A begins with the formation of the core trichothecene structure, 12,13-epoxytrichothec-9-ene (B1214510) (EPT), from farnesyl diphosphate. acs.orgresearchgate.net This core is then hydroxylated at the C4 position by the enzyme TRI22 to form trichodermol (B1681381). acs.orgresearchgate.net Concurrently, this compound is synthesized and enzymatically modified before being attached to the trichodermol core to yield the final harzianum A product. acs.org Research has also repurposed the biosynthetic pathway for this compound in engineered microbes to produce valuable polyenes like hepta-1,3,5-triene. acs.orgnih.gov

Identification and Characterization of Key Biosynthetic Enzymes

The assembly and modification of the this compound-derived substituent are catalyzed by a specific set of enzymes encoded by a trichothecene biosynthetic (tri) gene cluster. acs.orgfrontiersin.org

The initial formation of the linear eight-carbon polyketide, this compound, is catalyzed by the polyketide synthase (PKS) Tri17. acs.orgmdpi.com Gene deletion and complementation studies in T. arundinaceum have confirmed that Tri17 is essential for the synthesis of the polyketide side chain of harzianum A. nih.govmdpi.com Deletion of the tri17 gene resulted in the complete loss of harzianum A production and the accumulation of the precursor trichodermol. nih.gov This demonstrates that Tri17 is responsible for synthesizing the polyketide precursor of the octa-2,4,6-trienedioyl substituent. nih.gov The gene has been identified in multiple fungal genera, including Stachybotrys, Myrothecium, and Trichothecium, suggesting a conserved function in the biosynthesis of polyketide-derived moieties of trichothecenes. nih.govmdpi.com

Following its synthesis by Tri17, this compound undergoes further modification before it can be attached to the trichothecene core. nih.gov This critical step is catalyzed by Tri23, a cytochrome P450 monooxygenase. nih.govnih.gov Research has shown that Tri23 is required for the conversion of this compound into octa-2,4,6-trienedioyl-CoA, which is the immediate precursor for the final acylation step. nih.gov Gene deletion and chemical analyses confirmed that Tri23 performs one or more oxygenation reactions on the polyketide. nih.govnih.gov The tri23 gene appears to be unique to Trichoderma species that produce harzianum A, suggesting that the modification of this compound may have evolved independently in different fungal lineages. nih.gov

The attachment of the modified polyketide side chain to the trichothecene scaffold is a sophisticated, two-step process requiring two distinct acyltransferases, Tri3 and Tri18. nih.govresearchgate.net Initially, it was hypothesized that a single enzyme catalyzed the esterification. acs.org However, detailed molecular genetic and chemical experiments have revealed a more complex mechanism. acs.orgnih.govusda.gov First, the acyltransferase Tri3 catalyzes the acetylation of the C4 hydroxyl group of the trichodermol intermediate, forming trichodermin. nih.govmdpi.com Subsequently, the acyltransferase Tri18 catalyzes the replacement of this C4 acetyl group with the octa-2,4,6-trienedioyl group (from octa-2,4,6-trienedioyl-CoA) to form the final product, harzianum A. acs.orgnih.govmdpi.com Deletion of the tri18 gene in T. arundinaceum blocked the production of harzianum A and led to an accumulation of trichodermol, confirming its essential role in the final acylation step. mdpi.com This two-enzyme acylation provides a previously unrecognized mechanism in trichothecene biosynthesis. researchgate.netusda.gov

While not part of the harzianum A pathway, enzymes from the UbiD family of decarboxylases are relevant to the biochemistry of this compound. acs.orgresearchgate.net These enzymes catalyze the reversible decarboxylation of α,β-unsaturated carboxylic acids to produce terminal alkenes. researchgate.netrsc.org In biotechnological applications, fungal UbiD enzymes like ferulic acid decarboxylase (Fdc1) have been shown to readily convert polyunsaturated acids, including this compound, into their corresponding polyenes. acs.orgnih.gov Specifically, the combination of a PKS system to produce this compound with the Fdc1 enzyme has been used to create a biocatalytic cascade for the production of hepta-1,3,5-triene in vivo. acs.orgnih.gov The production of polyene moieties in some natural products, such as tautomycetin, also involves UbiD-like decarboxylases, highlighting a recurring biosynthetic strategy. acs.orgresearchgate.net

Table 1: Key Enzymes in the Biosynthesis and Modification of this compound and its Derivatives

| Enzyme | Enzyme Class | Gene | Organism Example | Function | Reference(s) |

|---|---|---|---|---|---|

| Tri17 | Polyketide Synthase (PKS) | tri17 | Trichoderma arundinaceum | Catalyzes the formation of the linear eight-carbon polyketide, this compound. | acs.orgnih.govmdpi.com |

| Tri23 | Cytochrome P450 Monooxygenase | tri23 | Trichoderma arundinaceum | Catalyzes oxygenation(s) required to convert this compound to octa-2,4,6-trienedioyl-CoA. | nih.govnih.gov |

| Tri3 | Acyltransferase | tri3 | Trichoderma arundinaceum | Catalyzes the initial 4-O-acetylation of the trichodermol intermediate. | nih.govmdpi.com |

| Tri18 | Acyltransferase | tri18 | Trichoderma arundinaceum | Catalyzes the replacement of the C4 acetyl group with octa-2,4,6-trienedioyl to form harzianum A. | acs.orgnih.govmdpi.com |

| Fdc1 | UbiD-like Decarboxylase | fdc1 | Fungi (e.g., Aspergillus niger) | Catalyzes the decarboxylation of this compound to produce hepta-1,3,5-triene in engineered systems. | acs.orgnih.gov |

Mechanistic Studies of Enzyme Reactions in Biosynthetic Cascades

The enzymes involved in the biosynthesis of this compound and its derivatives employ distinct and fascinating catalytic mechanisms.

Polyketide Synthases (Tri17): As a Type I PKS, Tri17 functions as a large, multi-domain protein complex. wikipedia.org The biosynthesis of the polyketide chain involves a repetitive process similar to fatty acid synthesis. An extender unit, typically malonyl-CoA, is loaded onto the acyl carrier protein (ACP) domain. This ACP-bound unit then reacts in a Claisen condensation with the growing polyketide chain attached to the ketosynthase (KS) domain. wikipedia.org This reaction elongates the chain by two carbons and is followed by optional reductive steps (which are largely absent in the formation of the highly unsaturated this compound) before the chain is transferred to the next module or released. wikipedia.org

Cytochrome P450 Monooxygenases (Tri23): Cytochrome P450 enzymes catalyze monooxygenation reactions by activating molecular oxygen. The catalytic cycle begins with the binding of the substrate (this compound) to the enzyme's active site. wikipedia.orgnih.gov This is followed by a one-electron reduction of the heme iron from Fe(III) to Fe(II). wikipedia.org Molecular oxygen then binds to the reduced iron, and a second electron transfer reduces the Fe-O₂ adduct. nih.gov This complex is protonated twice, leading to the cleavage of the O-O bond, the release of a water molecule, and the formation of a highly reactive ferryl-oxo intermediate known as Compound I (Fe(IV)=O). nih.govnih.gov This potent oxidizing agent then abstracts a hydrogen atom from the substrate, followed by an "oxygen rebound" step where the hydroxyl group is transferred to the substrate, completing the hydroxylation. nih.gov

Acyltransferases (Tri3, Tri18): These enzymes belong to the BAHD superfamily of acyltransferases. frontiersin.org Their catalytic mechanism relies on a conserved HXXXD motif within the active site. frontiersin.org A critical histidine residue in this motif acts as a general base, deprotonating the hydroxyl group of the acyl acceptor (e.g., the C4-OH of trichodermol for Tri3). frontiersin.orgnih.gov This creates a potent nucleophile that attacks the carbonyl carbon of the acyl-CoA thioester donor (e.g., acetyl-CoA for Tri3 or octa-2,4,6-trienedioyl-CoA for Tri18), proceeding through a tetrahedral intermediate. frontiersin.org The subsequent collapse of this intermediate leads to the formation of the final ester product and the release of coenzyme A. frontiersin.org

UbiD Decarboxylases: The UbiD family employs a novel mechanism dependent on a prenylated flavin mononucleotide (prFMN) cofactor. rsc.orgresearchgate.net The decarboxylation of α,β-unsaturated acids like this compound is proposed to occur via a reversible 1,3-dipolar cycloaddition. rsc.orgnih.gov In this mechanism, the prFMN cofactor forms a covalent adduct with the substrate. nih.gov This intermediate facilitates the elimination of carbon dioxide. Subsequent steps lead to the release of the final polyene product and the regeneration of the cofactor, ready for another catalytic cycle. researchgate.netnih.gov

Comparative Biosynthesis Across Fungal and Other Microorganism Species

The biosynthesis of this compound, a polyketide metabolite, occurs across different microbial species, primarily within the fungal kingdom, but also demonstrated in bacteria through synthetic biology approaches. The pathways, while centered around the activity of a polyketide synthase (PKS), exhibit notable differences in their genetic organization, enzymatic machinery, and the ultimate metabolic fate of the this compound molecule.

Biosynthesis in Trichoderma Species

In several Trichoderma species, such as Trichoderma arundinaceum, this compound serves as a key intermediate in the biosynthesis of trichothecene mycotoxins, specifically harzianum A. nih.govnih.govacs.org The production of this compound is intricately linked to a complex biosynthetic gene cluster (tri cluster) that is often distributed across multiple loci within the fungal genome. acs.orgresearchgate.net

The core of its synthesis is catalyzed by a dedicated polyketide synthase, Tri17. nih.govacs.org Following its formation, this compound undergoes a series of enzymatic modifications. A crucial step is its oxidation, a reaction catalyzed by the cytochrome P450 monooxygenase Tri23, which converts it to octa-2,4,6-trienedioic acid. nih.govnih.govresearchgate.net This dicarboxylic acid is then activated to its CoA-ester form. The final steps involve a sophisticated two-step acylation process where the octa-2,4,6-trienedioyl moiety is esterified to the C4 hydroxyl group of the trichothecene core (trichodermol). This involves two distinct acyltransferases, Tri3 and Tri18, where Tri3 first catalyzes an acetylation, and Tri18 subsequently replaces the acetyl group with the octa-2,4,6-trienedioyl group to form the final product, harzianum A. acs.org The genes for these enzymes are unique to Trichoderma species that produce harzianum A, suggesting an independent evolutionary path for this specific modification in trichothecene biosynthesis. nih.gov

Biosynthesis in Aspergillus Species

In contrast to its role as a precursor for a complex toxin in Trichoderma, this compound has been identified as a product of a "silent" secondary metabolite gene cluster in the filamentous fungus Aspergillus nidulans. nih.govwpmucdn.com Activation of this normally unexpressed cluster was achieved through genetic engineering, specifically by replacing the native promoters of key genes with an inducible promoter. nih.gov

The research revealed that the coordinated expression of a highly reducing polyketide synthase (PKS), encoded by the gene AN11191, and an associated gene, AN11199, is sufficient for the production of (2Z,4Z,6E)-octa-2,4,6-trienoic acid. nih.gov This compound is an intermediate in the natural biosynthetic pathway leading to (+)-asperlin, an antibiotic with anti-inflammatory properties. wpmucdn.com This discovery highlights that in Aspergillus, this compound is part of a pathway leading to a different class of bioactive compounds compared to the trichothecenes in Trichoderma.

Biosynthesis in Alternaria Species

The fungus Alternaria alternata, a known plant pathogen, produces a group of mycotoxins known as AK-toxins. The chemical structure of these toxins incorporates an this compound backbone. researchgate.net For example, AK-toxin I is identified as (2E,4Z,6E)-8-(2-acetamido-3-phenylbutanoyl)oxy-8-(2-methyloxiran-2-yl)this compound. researchgate.net This indicates the presence of a biosynthetic pathway in Alternaria capable of synthesizing this C8 polyketide, which is then further elaborated and functionalized to produce the final toxic molecule. While the specific PKS and modifying enzymes have not been as extensively characterized as those in Trichoderma, the structure of the final product confirms the organism's capacity for its synthesis.

Engineered Biosynthesis in Bacteria

Beyond fungi, the production of this compound has been successfully engineered in the bacterium Escherichia coli. This was achieved by deconstructing and repurposing the biosynthetic pathway for the antibiotic andrimid (B1212256), which originates from a bacterial iterative type II PKS. nih.govacs.org By expressing specific components of the andrimid biosynthetic cluster, researchers were able to divert the pathway to yield 2,4,6-octatrienoic acid as a metabolic intermediate. acs.org This work demonstrates that the fundamental enzymatic logic for producing this polyketide is not exclusive to fungi and can be reconstituted in a prokaryotic host, opening avenues for microbial production of this chemical.

Table 1: Comparative Overview of this compound Biosynthesis

Table 2: Chemical Compounds Mentioned

Molecular Mechanisms of Biological Activity

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Octa-2,4,6-trienoic acid, also referred to as Octa, is a ligand and activator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). researchgate.netnih.gov PPARs are transcription factors belonging to the nuclear steroid/thyroid hormone receptor superfamily that regulate gene expression upon ligand binding. researchgate.netmdpi.com The activation of PPARγ by Octa is a critical initiating step for many of its biological effects, particularly in skin cells. researchgate.netnih.gov

This compound functions as a PPARγ agonist. nih.gov Upon binding, the activated PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR). mdpi.com This complex then recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of various target genes. mdpi.com This binding initiates the process of transcriptional regulation, modulating the expression of genes involved in a wide array of cellular functions. mdpi.com Research has demonstrated that the activation of PPARγ by Octa is necessary to elicit its effects on melanogenesis and antioxidant defense in human melanocytes. researchgate.netnih.gov This mechanism suggests that the biological activities of Octa are dependent on its ability to directly influence the genetic machinery of the cell through the PPARγ pathway. nih.gov

The activation of PPARγ by this compound leads to changes in the expression of specific downstream genes. In normal human melanocytes, treatment with Octa results in the up-regulation of key enzymes and transcription factors involved in pigmentation and antioxidant defense. researchgate.netnih.gov

Tyrosinase (TYR): The expression of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, is increased. nih.govmedicaljournals.se

Microphthalmia-associated Transcription Factor (MITF): This key transcription factor, which governs the development and function of melanocytes, is also up-regulated. nih.govnih.gov MITF, in turn, can activate the expression of tyrosinase. nih.gov

Catalase (CAT): The expression and activity of catalase, a crucial antioxidant enzyme that breaks down hydrogen peroxide, are enhanced following Octa treatment. nih.govnih.gov

Heme-oxygenase 1 (HO-1): In human keratinocytes, Octa treatment leads to an upregulation of HO-1, another key enzyme involved in cellular defense against oxidative stress. nih.gov

Table 1: Genes Regulated by this compound via PPARγ Activation

| Gene/Protein | Function | Effect of this compound | Cell Type | Reference |

|---|---|---|---|---|

| Tyrosinase (TYR) | Key enzyme in melanin synthesis | Up-regulated | Human Melanocytes | nih.gov |

| Microphthalmia-associated Transcription Factor (MITF) | Master regulator of melanocyte development and melanogenesis | Up-regulated | Human Melanocytes | nih.gov |

| Catalase (CAT) | Antioxidant enzyme (decomposes hydrogen peroxide) | Expression and activity increased | Human Melanocytes, Keratinocytes | nih.govnih.gov |

| Heme-oxygenase 1 (HO-1) | Antioxidant enzyme | Up-regulated | Keratinocytes | nih.gov |

Cellular Processes and Signaling Pathways

The modulation of gene expression by this compound translates into significant effects on various cellular processes, primarily related to skin pigmentation, antioxidant defenses, and cell growth in specific contexts.

This compound has been identified as a novel promoter of melanogenesis, the process of melanin production. nih.gov By up-regulating the expression of both MITF and tyrosinase through PPARγ activation, it stimulates the synthesis of melanin. nih.gov Studies conducted on organ-cultured human skin and in cultured normal human melanocytes have shown that treatment with Octa leads to a tangible increase in melanin content. researchgate.netnih.gov This demonstrates a direct link between the compound's PPARγ-modulating activity and its ability to enhance skin pigmentation. nih.gov

This compound enhances the cellular antioxidant defense systems. nih.govnih.gov This is achieved by increasing the expression and activity of key antioxidant enzymes like catalase. researchgate.netnih.gov The result is an increased biological antioxidant potential within the cells. nih.gov This protective effect has been observed in multiple skin cell types, including melanocytes, fibroblasts, and keratinocytes. nih.gov By bolstering these defense mechanisms, Octa helps protect cells from damage induced by oxidative stress. nih.gov In contrast, in certain cancer cell lines such as A549 lung and HCT-116 colorectal cancer cells, Octa was found to lower the activities of antioxidant enzymes like Superoxide dismutase (SOD), Catalase (CAT), and Glutathione peroxidase (GPx), thereby facilitating the generation of lipid peroxidation by-products and suppressing cancer cell proliferation. innspub.net

Table 2: Effects of this compound on Antioxidant Defense

| Parameter | Effect | Cell Type | Reference |

|---|---|---|---|

| Biological Antioxidant Potential | Increased | Human Melanocytes | nih.gov |

| Catalase Expression & Activity | Increased | Human Melanocytes, Keratinocytes | nih.govnih.gov |

| HO-1 Expression | Increased | Keratinocytes | nih.gov |

| Antioxidant Enzyme Activity (SOD, CAT, GPx) | Decreased | A549 & HCT-116 Cancer Cells | innspub.net |

In the context of carcinoma, this compound and its derivatives have been shown to influence cell proliferation and differentiation. mdpi.comnih.gov In squamous cell carcinoma A431 cells, a derivative of Octa inhibited cell proliferation and promoted the expression of differentiation markers. mdpi.comnih.gov Furthermore, Octa was able to counteract the TGF-β1-induced epithelial-mesenchymal transition (EMT), a process involved in cancer progression. mdpi.comnih.gov Studies on A549 lung and HCT-116 colorectal cancer cells also showed that Octa suppressed proliferation. innspub.net These findings suggest that targeting PPARγ with compounds like this compound may be a strategy for managing certain types of keratinocyte-derived skin cancer by inhibiting growth and promoting a more differentiated, less aggressive state. mdpi.comdntb.gov.ua

Counteraction of Epithelial-Mesenchymal Transition (EMT) Pathways

The direct molecular mechanisms by which this compound may counteract the Epithelial-Mesenchymal Transition (EMT) are still an emerging area of research. EMT is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is a critical step in cancer metastasis. The process is characterized by the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. nih.govnih.govresearchgate.net This shift is orchestrated by a group of key transcription factors including Snail, Slug, Twist, and ZEB1/2. nih.govdntb.gov.uanih.gov

While direct evidence for this compound is limited, compounds with structural similarities, such as certain retinoids, have been shown to influence EMT. For instance, all-trans retinoic acid (ATRA) has been observed to inhibit EMT in various contexts, often through the modulation of signaling pathways like Interleukin-6 (IL-6). nih.gov Given that parrodiene derivatives like this compound share some structural features with retinoids, it is plausible that they may exert influence over EMT pathways; however, dedicated studies are required to elucidate the specific molecular targets and interactions.

Table 1: Key Molecular Markers in Epithelial-Mesenchymal Transition (EMT)

| Marker Type | Protein | Typical Change in EMT | Function |

| Epithelial | E-cadherin | Downregulated | Mediates cell-cell adhesion, maintains epithelial integrity. nih.gov |

| Mesenchymal | N-cadherin | Upregulated | Mediates weaker cell adhesion, associated with motility. researchgate.net |

| Mesenchymal | Vimentin | Upregulated | Intermediate filament protein, contributes to cell motility and invasion. nih.gov |

| Transcription Factor | Snail | Upregulated | Represses E-cadherin expression. dntb.gov.ua |

| Transcription Factor | Slug | Upregulated | Represses E-cadherin and can activate ZEB1. nih.gov |

| Transcription Factor | Twist | Upregulated | Promotes EMT and is associated with metastasis. nih.gov |

| Transcription Factor | ZEB1/2 | Upregulated | Repress E-cadherin expression. nih.gov |

Attenuation of Senescence-Like Phenotypes in Fibroblasts

This compound has been demonstrated to counteract the onset of senescence-like characteristics in human fibroblasts. Cellular senescence is a state of irreversible growth arrest that is accompanied by distinct phenotypic changes, including altered morphology, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the secretion of a pro-inflammatory cocktail of cytokines and growth factors known as the senescence-associated secretory phenotype (SASP).

Research indicates that the mechanism behind this anti-senescence effect involves the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.gov As a member of the parrodiene family of compounds, this compound stimulates cellular antioxidant defenses, which helps to mitigate the oxidative stress that is a known inducer of premature senescence. researchgate.net By activating PPAR-γ, the compound helps to maintain cellular homeostasis and prevent the phenotypic changes associated with aging in fibroblasts.

Table 2: Modulation of Senescence Markers in Fibroblasts by this compound

| Senescence Marker | Description | Effect of this compound |

| Morphology | Enlarged, flattened cell shape. | Counteracts senescence-associated morphological changes. |

| SA-β-gal Activity | Increased lysosomal β-galactosidase activity at pH 6.0. | Attenuates the increase in SA-β-gal activity. |

| Antioxidant Defense | Cellular capacity to neutralize reactive oxygen species (ROS). | Stimulates and enhances antioxidant defenses. researchgate.net |

| SASP Factors | Secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8). | Helps to counteract the development of the pro-inflammatory SASP. |

Interactions with Retinoid Receptors (RARs, RXRs) and Metabolic Regulation

While this compound shares structural similarities with retinoids, which are known ligands for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), its primary mode of action appears to be mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). researchgate.net RARs and RXRs are nuclear receptors that regulate gene transcription upon binding with retinoids like all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid. nih.govresearchgate.net

This compound's activation of PPAR-γ is significant for metabolic regulation. PPAR-γ is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis. The activation of PPAR-γ by this compound is a necessary step for its observed effects on melanogenesis and antioxidant defense in human melanocytes. researchgate.net RXRs can form heterodimers with both RARs and PPARs, placing these signaling pathways in close crosstalk. google.com Therefore, while a direct, high-affinity binding to RARs or RXRs by this compound has not been established, its activation of PPAR-γ can indirectly influence the broader nuclear receptor signaling network that governs cellular metabolism.

Modulation of DNA Damage Response Pathways (e.g., UV-induced DNA damage, DNA repair)

This compound exerts a protective effect against DNA damage, particularly that induced by ultraviolet (UV) radiation. The primary mechanism for this protection is the activation of PPAR-γ. nih.gov UV radiation is a potent environmental mutagen that causes DNA lesions such as cyclobutane-pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs). dntb.gov.ua

In normal human keratinocytes, the activation of PPAR-γ by this compound leads to a multi-faceted protective response. This includes the enhancement of the cell's antioxidant defenses, which can neutralize the reactive oxygen species generated by UV exposure that contribute to DNA damage. Furthermore, the compound augments DNA repair processes, facilitating the effective removal of UV-induced DNA lesions. nih.gov It also reduces the induction of proteins that are typically involved in the cellular response to DNA damage, suggesting a more efficient and less stressed response to UV insults. nih.gov This modulation of the DNA damage response pathway is a key component of the compound's potential as a photoprotective agent.

Table 3: Effects of this compound on UV-Induced DNA Damage Response

| Response Element | Effect of this compound | Mechanism |

| Antioxidant Defense | Promoted / Increased | PPAR-γ Activation |

| DNA Repair | Augmented / Enhanced | PPAR-γ Activation |

| UV-induced Damage Response Proteins | Reduced Induction | PPAR-γ Activation |

| Removal of UV-induced DNA lesions | More Effective | PPAR-γ Activation |

Enzyme-Substrate Interactions in Fatty Acid Metabolism

This compound actively participates in fatty acid metabolism, specifically through the mitochondrial β-oxidation pathway. Studies using isolated rat liver mitochondria have shown that it can be utilized as a respiratory substrate. nih.gov

For β-oxidation to proceed, the fatty acid must first be activated to its coenzyme A (CoA) derivative, Octa-2,4,6-trienoyl-CoA. This activated form serves as a specific substrate for the enzyme 2,4-dienoyl-CoA reductase (EC 1.3.1.34). nih.gov This NADPH-dependent enzyme reduces the conjugated double bond system of the trienoyl-CoA intermediate. The action of this reductase is a crucial step that allows the metabolic machinery to bypass the unusual conjugated double bond structure, which would otherwise halt the β-oxidation spiral. nih.gov

Following the reduction by 2,4-dienoyl-CoA reductase and one subsequent cycle of β-oxidation (which involves acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase), the resulting intermediate is hex-4-enoyl-CoA. This C6 unsaturated acyl-CoA can then be fully degraded through the standard β-oxidation pathway. nih.gov This demonstrates a specific enzymatic interaction that enables the complete catabolism of this polyunsaturated fatty acid with conjugated double bonds. nih.gov

Table 4: Mitochondrial β-Oxidation of this compound

| Step | Substrate | Key Enzyme | Product |

| Activation | This compound | Acyl-CoA Synthetase | Octa-2,4,6-trienoyl-CoA |

| Reduction | Octa-2,4,6-trienoyl-CoA | 2,4-dienoyl-CoA reductase | Octa-2,4-dienoyl-CoA (intermediate) |

| β-Oxidation (1 Cycle) | Reduced intermediates | β-oxidation enzymes | Hex-4-enoyl-CoA + Acetyl-CoA |

| Further β-Oxidation | Hex-4-enoyl-CoA | β-oxidation enzymes | 3 Acetyl-CoA molecules |

Metabolic Degradation and Catabolic Pathways

Mitochondrial Beta-Oxidation of Octa-2,4,6-trienoic Acid

The mitochondrial beta-oxidation of this compound is a key area of study for understanding the metabolism of polyunsaturated fatty acids with conjugated double bonds. nih.govnih.gov Studies have shown that this compound can serve as a respiratory substrate for coupled rat liver mitochondria, indicating its metabolism through beta-oxidation in this tissue. nih.govnih.gov The initial step in this process is the activation of the fatty acid to its coenzyme A (CoA) derivative, octa-2,4,6-trienoyl-CoA, which occurs within the inner mitochondrial membrane. nih.govnih.gov This activated form is then a substrate for the enzymes of the beta-oxidation spiral.

The complete degradation of fatty acids with conjugated double bonds extending from even-numbered carbon atoms is possible through the beta-oxidation pathway. nih.govnih.gov This is significant because it provides a mechanism for the complete breakdown of such polyunsaturated fatty acids, which are common in various diets and biological systems. The process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, ultimately leading to the production of acetyl-CoA, which can then enter the citric acid cycle for further energy generation.

Role of Specific Reductases in Polyunsaturated Fatty Acid Catabolism

The catabolism of polyunsaturated fatty acids like this compound requires auxiliary enzymes to handle the double bonds that are not in the standard configuration for the typical beta-oxidation pathway. A key enzyme in this process is NADPH-dependent 2,4-dienoyl-CoA reductase. nih.govnih.gov This enzyme, also known as 4-enoyl-CoA reductase, plays a crucial role in facilitating the further beta-oxidation of octa-2,4,6-trienoyl-CoA. nih.govnih.gov

The presence of conjugated double bonds in octa-2,4,6-trienoyl-CoA presents a challenge for the standard enzymatic machinery of beta-oxidation. The 2,4-dienoyl-CoA reductase catalyzes the reduction of the conjugated double bond system, converting the 2,4,6-trienoyl-CoA intermediate into a substrate that can be further processed by the enzymes of beta-oxidation. nih.govnih.gov This reduction step is essential for the complete degradation of polyunsaturated fatty acids with two conjugated double bonds that start at an even-numbered carbon. nih.govnih.gov

Identification of Degradation Intermediates

The study of the metabolic degradation of this compound has led to the identification of key intermediates in its catabolic pathway. Following the action of NADPH-dependent 2,4-dienoyl-CoA reductase on octa-2,4,6-trienoyl-CoA and one cycle of beta-oxidation, the resulting product has been identified as hex-4-enoyl-CoA. nih.govnih.gov

This intermediate, hex-4-enoyl-CoA, is significant because it can be completely degraded through the subsequent steps of the conventional beta-oxidation pathway. nih.govnih.gov The identification of this intermediate provides direct evidence for the proposed metabolic route and confirms the role of 2,4-dienoyl-CoA reductase in enabling the breakdown of complex polyunsaturated fatty acids. The pathway can be summarized as follows:

| Precursor | Enzyme Action | Intermediate |

| Octa-2,4,6-trienoyl-CoA | NADPH-dependent 2,4-dienoyl-CoA reductase & one round of beta-oxidation | Hex-4-enoyl-CoA |

Comparative Studies of Reduction Pathways in Different Tissues

Interestingly, the metabolic capacity for this compound appears to differ between tissues. Studies have revealed that while this compound is a respiratory substrate for coupled rat liver mitochondria, it is not for rat heart mitochondria. nih.govnih.gov This suggests a tissue-specific difference in the ability to metabolize this particular polyunsaturated fatty acid.

This disparity in metabolic capability between liver and heart mitochondria points to potential differences in the expression or activity of the necessary enzymes, such as the NADPH-dependent 2,4-dienoyl-CoA reductase, in these tissues. The liver, being a central metabolic organ, may be better equipped to handle a wider variety of fatty acid structures compared to the heart, which primarily relies on the oxidation of more common saturated and monounsaturated fatty acids for its high energy demands.

| Tissue | Metabolism of this compound |

| Rat Liver Mitochondria | Is a respiratory substrate |

| Rat Heart Mitochondria | Is not a respiratory substrate |

Derivatives and Analogues: Rational Design and Structure Activity Relationship Sar Studies

Design Principles for Novel Octa-2,4,6-trienoic Acid Scaffolds

The design of novel derivatives has been guided by the goal of creating selective receptor modulators with improved therapeutic properties. A key scaffold that has been extensively studied is the (2E,4E,6Z)-3-methyl-7-(3,5-dialkyl-6-alkoxyphenyl)-octa-2,4,6-trienoic acid structure. acs.orgnih.gov A primary design strategy for creating new analogues involves introducing conformational constraints to the flexible trienoic acid chain. nih.gov

One successful approach has been the incorporation of a ring system to lock the 6-7 Z-olefin bond. acs.orgnih.gov This principle led to the design and synthesis of a series of derivatives where the C6 and C7 positions of the octatrienoic acid chain are part of a cyclopentenyl, phenyl, thienyl, furan, or pyridine (B92270) ring. acs.orgnih.gov This modification, which creates a 6,7-locked structure, was explored to enhance receptor selectivity and potency while maintaining the essential aromatic core of the parent scaffold. acs.org

Investigation of Substituent Effects on Biological Potency and Selectivity

SAR studies have been crucial in understanding how different substituents on the this compound framework influence biological activity. Systematic investigations have been conducted on the 2E,4E,6Z-7-aryl-3-methylthis compound scaffold to evaluate its antidiabetic potential. nih.gov These studies focused on modifications to the 2-position alkoxy side chain on the aryl ring, demonstrating that variations in this group significantly impact the molecule's efficacy as an insulin (B600854) sensitizer. acs.orgnih.gov

Further research into substituent effects has explored modifications to the polyene chain itself. For instance, the introduction of a methoxy (B1213986) group at the C2 position has been investigated. A study comparing this compound (Octa) with its derivative, (2Z,4E,6E)-2-methoxythis compound (A02), revealed that the 2-methoxy substituent enhances certain biological activities. dntb.gov.uanih.gov In assays measuring the ability to counteract the epithelial-mesenchymal transition (EMT) process in skin carcinogenesis, the A02 compound showed greater potency than the parent Octa molecule. dntb.gov.uanih.gov

| Compound | Structure Modification | Observed Effect | Reference |

|---|---|---|---|

| This compound (Octa) | Parent Compound | Counteracts TGF-β1-dependent increase in mesenchymal markers. | dntb.gov.uanih.gov |

| (2Z,4E,6E)-2-methoxythis compound (A02) | Addition of a methoxy group at the C2 position. | Shows greater potency in counteracting TGF-β1-dependent EMT process compared to Octa. Inhibits cell proliferation and increases differentiation markers in A431 cells. | dntb.gov.uanih.gov |

Computational Chemistry and In Silico Docking for Lead Optimization

Computational methods, particularly molecular docking, have been employed to investigate the therapeutic potential of this compound by predicting its interactions with key protein targets. One study performed an in silico evaluation of the binding affinity of 2,4,6-octatrienoic acid with several proteins that regulate apoptosis. tjnpr.orgresearchgate.net

The docking simulations predicted strong binding affinities to key apoptotic regulators, including both pro- and anti-apoptotic proteins. tjnpr.orgresearchgate.net The analysis of these interactions revealed the presence of hydrogen bonding, hydrophobic interactions, and van der Waals forces that stabilize the compound within the binding sites of these proteins. tjnpr.orgresearchgate.net These computational findings suggest that this compound may modulate apoptotic pathways, highlighting it as a candidate for further investigation in the development of apoptosis-targeted therapies. tjnpr.org

| Protein Target | Function | Docking Score | Reference |

|---|---|---|---|

| Mcl-1 | Anti-apoptotic | -4.625 | tjnpr.orgresearchgate.net |

| Caspase-7 | Pro-apoptotic | -4.242 | tjnpr.orgresearchgate.net |

| Bcl-2-like protein 1 (Bcl-xL) | Anti-apoptotic | -3.676 | tjnpr.orgresearchgate.net |

| Apoptosis-inducing factor 1 (AIF1) | Pro-apoptotic | -3.593 | tjnpr.orgresearchgate.net |

| BAX | Pro-apoptotic | -3.427 | tjnpr.orgresearchgate.net |

| XIAP | Apoptosis inhibitor | -3.007 | tjnpr.orgresearchgate.net |

| Bcl-2-like protein 2 (Bcl-w) | Anti-apoptotic | -2.917 | tjnpr.orgresearchgate.net |

Synthesis and Evaluation of Esters with Natural Phenolic Compounds

To explore new biological activities, (2E,4E,6E)-octa-2,4,6-trienoic acid has been used to synthesize novel esters by combining it with natural phenolic compounds known for their own bioactivity. In one study, researchers achieved the esterification of the hydroxyl groups of resveratrol (B1683913), caffeic acid, ferulic acid, and β-sitosterol with this compound. nih.gov

An enzymatic approach was utilized for the selective esterification of resveratrol and caffeic acid. nih.gov The resulting ester compounds were then evaluated for their antioxidant, anti-inflammatory, and proliferative activities. nih.gov The study reported positive results, suggesting that these novel phenolic esters of this compound are promising candidates for use as antioxidant and anti-inflammatory agents, particularly in dermocosmetic applications. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of octa-2,4,6-trienoic acid. Both one-dimensional (¹H-NMR) and two-dimensional (2D-NMR) experiments are employed to assign the chemical identity and connectivity of atoms within the molecule. nih.govgrafiati.comnih.gov

In ¹H-NMR spectroscopy, the chemical shifts of protons provide significant insight into their chemical environment. For unsaturated fatty acids like this compound, the olefinic protons of conjugated double bonds typically appear in the region of 5.20–6.40 ppm. nih.gov The protons on the carbon chain and the terminal methyl group have characteristic chemical shifts as well. nih.gov The coupling constants between adjacent protons are invaluable for determining the stereochemistry (E/Z or cis/trans) of the double bonds.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H2 | 5.8 - 6.2 |

| H3 | 7.0 - 7.4 |

| H4 | 6.2 - 6.6 |

| H5 | 6.2 - 6.6 |

| H6 | 6.0 - 6.4 |

| H7 | 5.6 - 6.0 |

| CH₃ | 1.8 - 2.0 |

| COOH | 11.0 - 12.0 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₈H₁₀O₂. nih.gov

In addition to determining the molecular weight, MS provides structural information through analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. For carboxylic acids, common fragmentation pathways include the loss of small molecules like water (H₂O) and carbon dioxide (CO₂). savemyexams.comresearchgate.net The fragmentation of straight-chain carboxylic acids often shows a prominent peak resulting from the McLafferty rearrangement. whitman.edu

The molecular ion peak (M⁺) for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (138.16 g/mol ). nih.gov Analysis of the fragments helps to piece together the structure of the original molecule. For instance, the fragmentation of unsaturated fatty acids can provide information about the location of the double bonds. jove.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | nih.gov |

| Molecular Weight | 138.16 g/mol | nih.gov |

| Monoisotopic Mass | 138.068079557 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the carboxylic acid group and the conjugated double bonds. nih.gov

The IR spectrum of a carboxylic acid is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxyl group. A strong C=O (carbonyl) stretching absorption appears around 1700-1725 cm⁻¹. The presence of conjugation with the C=C double bonds can shift this carbonyl peak to a lower wavenumber.

The C=C stretching vibrations of the conjugated polyene system are expected to appear in the 1560-1670 cm⁻¹ region. researchgate.net The pattern of absorption bands in the 900-1000 cm⁻¹ region of the IR spectrum is often characteristic of the arrangement of cis and trans double bonds within conjugated polyenes. optica.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | ~1700 - 1725 |

| C=C stretch (Conjugated Alkene) | 1560 - 1670 |

| C-H bend (trans-Alkene) | ~960 - 980 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are commonly employed methods. grafiati.comwpmucdn.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For this compound, reversed-phase HPLC is often used, where a nonpolar stationary phase is paired with a polar mobile phase. The compound's retention time can be used for identification and the peak area for quantification. HPLC with a diode-array detector (HPLC-DAD) can provide UV-Vis spectra of the eluting peaks, which is useful for identifying conjugated systems. wpmucdn.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two techniques that separates components of a mixture and then provides mass spectra for each component. avantiresearch.com For GC analysis, the polarity and volatility of carboxylic acids often necessitate derivatization into more volatile forms, such as fatty acid methyl esters (FAMEs). nih.gov The separated FAMEs are then introduced into the mass spectrometer for identification based on their fragmentation patterns. jst.go.jpnih.gov This technique is highly sensitive and can be used for the comprehensive analysis of fatty acids in biological samples. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for qualitative analysis and purity assessment. tamu.edu For carboxylic acids, a common stationary phase is silica (B1680970) gel. tamu.edulibretexts.org The choice of mobile phase (eluent) is crucial for achieving good separation. researchgate.net Adding a small amount of a volatile acid like acetic acid to the eluent can improve the spot shape for carboxylic acids by preventing streaking. orgchemboulder.com The separated spots can be visualized using a variety of methods, including UV light or staining reagents. libretexts.org

Table 4: Common Chromatographic Methods for Carboxylic Acid Analysis

| Technique | Stationary Phase | Common Mobile Phase Components | Detection |

| HPLC | C18 (Reversed-Phase) | Acetonitrile, Methanol, Water, Buffers | UV, DAD, MS |

| GC-MS | Various capillary columns | Inert carrier gas (e.g., Helium) | Mass Spectrometry |

| TLC | Silica Gel | Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetic Acid | UV light, Stains (e.g., Bromocresol green) |

Cellular and Tissue Level Interactions in Research Models

In Vitro Studies on Human Cells (e.g., Melanocytes, Keratinocytes, Fibroblasts, Cancer Cell Lines)

In vitro research has explored the effects of Octa-2,4,6-trienoic acid on several types of human cells, revealing its potential to modulate key cellular processes through the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ). researchgate.netnih.gov

Normal Human Melanocytes (NHM): In cultured human melanocytes, Octa has been identified as a novel promoter of melanogenesis. researchgate.net It stimulates the synthesis of melanin (B1238610), the pigment responsible for skin color and photoprotection. researchgate.netresearchgate.net Concurrently, it enhances the cells' antioxidant defenses. researchgate.net This dual action is significant as the tanning response is a crucial protective mechanism against the harmful effects of UV radiation. researchgate.net

Normal Human Keratinocytes (NHK): As the primary cells of the epidermis and the main target of UV radiation, keratinocytes are a key focus. Studies show that Octa exerts a protective effect against both UVA- and UVB-induced damage in these cells. nih.govmdpi.com It achieves this by bolstering the cells' antioxidant defense systems, promoting greater cell survival, and improving the removal of DNA damage caused by UV radiation. nih.govmdpi.com

Human Dermal Fibroblasts (HDF): Research on human dermal fibroblasts has shown that Octa can counteract a stress-induced premature senescence-like phenotype. plos.org By modulating PPARγ, it helps rescue fibroblasts from cellular aging features induced by photo-oxidative stress. plos.org

Cancer Cell Lines: The effects of Octa have been investigated in the A431 human cutaneous squamous cell carcinoma (cSCC) cell line. mdpi.comnih.gov Research indicates that Octa can counteract the epithelial-mesenchymal transition (EMT), a process critical for cancer progression and metastasis. mdpi.comnih.govnih.gov It was observed to inhibit the increase of mesenchymal markers and the migratory capacity of these cancer cells. nih.govnih.gov Another study using molecular docking suggested that this compound has a strong binding affinity to key proteins that regulate apoptosis (programmed cell death), indicating its potential as a candidate for developing apoptosis-targeted therapies. tjnpr.org

The table below summarizes the observed effects of this compound on various human cell lines in vitro.

| Cell Type | Key Findings | References |

| Normal Human Melanocytes (NHM) | Promotes melanogenesis and enhances antioxidant defense. | researchgate.netresearchgate.net |

| Normal Human Keratinocytes (NHK) | Protects against UVA- and UVB-induced damage; promotes antioxidant defense and DNA repair. | nih.govmdpi.commdpi.com |

| Human Dermal Fibroblasts (HDF) | Counteracts stress-induced premature senescence. | plos.org |

| A431 (Squamous Cell Carcinoma) | Counteracts the epithelial-mesenchymal transition (EMT) process. | mdpi.comnih.govnih.gov |

Organ-Cultured Human Skin Models for Topical Application and Response Assessment

To bridge the gap between isolated cell cultures and in vivo conditions, researchers have utilized organ-cultured human skin models. These models, which maintain the complex three-dimensional structure and cellular interactions of skin, have been used to assess the effects of topically applied this compound. researchgate.netmdpi.com

Studies on these full-thickness human skin explants have corroborated the findings from in vitro cell cultures. When applied topically, Octa was shown to effectively promote melanogenesis, leading to an increased melanin content within the human epidermis in situ. researchgate.netacs.org Furthermore, it was observed to enhance the skin's antioxidant defenses in this more complex tissue environment. researchgate.netmdpi.com These results from organ-cultured models provide strong evidence that the effects observed in individual cell types translate to the integrated tissue level, validating its potential as a topically applied agent for skin photoprotection. researchgate.net

Gene Expression Analysis (e.g., Quantitative Real-Time RT-PCR, Western Blotting) in Cellular Responses

Molecular techniques such as quantitative real-time reverse transcription-polymerase chain reaction (qRT-PCR) and Western blotting have been instrumental in deciphering the mechanisms behind Octa's cellular effects. culturecollections.org.ukbioradiations.com These methods allow for the precise measurement of changes in gene and protein expression levels following treatment.

In Melanocytes: Gene expression analysis revealed that Octa promotes melanogenesis by up-regulating the expression of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis, and the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. researchgate.net

In Keratinocytes: Western blot analyses demonstrated that Octa treatment leads to an increase in the protein expression of PPARγ and catalase. nih.govresearchgate.net It also reduces the induction of proteins involved in the UV-induced DNA damage response, such as p53 and the phosphorylated form of histone H2AX (phospho-γH2AX). nih.govresearchgate.net

In Cancer Cells: In A431 squamous carcinoma cells, qRT-PCR and Western blotting were used to monitor markers associated with the epithelial-mesenchymal transition (EMT). nih.gov Studies showed that Octa counteracted the TGF-β1-induced increase in mesenchymal markers like N-cadherin and vimentin. nih.govresearchgate.net It also influenced the expression of proteins that regulate the cell cycle, such as p21 and cyclin D1, and markers of keratinocyte differentiation, including filaggrin, involucrin, and loricrin. nih.govresearchgate.net

The table below details the key genes and proteins whose expression is modulated by this compound in different cell types.

| Cell Type | Analytical Method | Target Gene/Protein | Observed Effect | References |

| Melanocytes | Gene Expression Analysis | Tyrosinase (TYR), MITF | Upregulation | researchgate.net |

| Keratinocytes | Western Blot | PPARγ, Catalase | Upregulation | nih.govresearchgate.net |

| Keratinocytes | Western Blot | p53, phospho-γH2AX | Downregulation | researchgate.net |

| A431 Cancer Cells | qRT-PCR, Western Blot | N-cadherin, Vimentin | Downregulation | nih.govresearchgate.net |

| A431 Cancer Cells | Western Blot | p21, Cyclin D1 | Modulation | nih.govresearchgate.net |

| A431 Cancer Cells | qRT-PCR, Western Blot | Filaggrin, Involucrin, Loricrin | Modulation | nih.govresearchgate.net |

Measurement of Cellular Markers (e.g., Melanin Content, Antioxidant Potential, DNA Damage Markers)

The functional consequences of the gene and protein expression changes induced by this compound are quantified by measuring specific cellular markers.

Melanin Content: Consistent with the upregulation of melanogenic genes, treatment with Octa leads to a measurable increase in melanin content in both cultured human melanocytes and in the epidermis of organ-cultured human skin. researchgate.net

Antioxidant Potential: The compound has been shown to increase the biological antioxidant potential in melanocytes. researchgate.net In keratinocytes and fibroblasts, it boosts the antioxidant network by increasing the expression and activity of catalase and the levels of reduced glutathione, which helps to counteract oxidative stress. researchgate.netplos.org In cancer cells, it was shown to reduce levels of intracellular reactive oxygen species (ROS). nih.govnih.gov

DNA Damage Markers: A key protective effect of Octa is its ability to mitigate DNA damage. In human keratinocytes exposed to UV radiation, Octa treatment augments DNA repair processes. nih.gov This is evidenced by a reduction in UV-induced DNA damage markers, such as phospho-γH2AX, indicating less DNA damage or more efficient repair. researchgate.netresearchgate.net It has been suggested that DNA damage itself can be a signal to induce melanogenesis. nih.gov

Ex Vivo Tissue Studies for Mechanistic Validation

Ex vivo studies using human epidermal skin equivalents and organ-cultured skin have been crucial for validating the mechanisms of action of this compound observed in monolayer cell cultures. researchgate.netmdpi.com These tissue models, which preserve the cellular architecture and communication pathways of native skin, confirm that Octa's protective effects are relevant in a more physiologically complex system. researchgate.netmdpi.comacs.org The promotion of melanogenesis and the enhancement of antioxidant defenses in these ex vivo models provide strong support for the compound's potential application in skin photoprotection. researchgate.netmdpi.comresearchgate.net

Q & A

Q. What are the established methods for synthesizing octa-2,4,6-trienoic acid (OTA) in fungal systems?

OTA can be biosynthesized using engineered strains of Aspergillus fungi, which metabolize benzoic acid derived from polymer degradation. The process involves culturing the fungus in a controlled environment with optimized carbon sources and pH conditions. Analytical techniques like HPLC and GC-MS are critical for verifying OTA purity and yield .

Q. How can researchers quantify OTA in biological matrices?

Reverse-phase HPLC coupled with UV detection (RP-HPLC-UV) is a standard method. For higher sensitivity, LC-MS/MS using multiple reaction monitoring (MRM) modes is recommended. Internal standards, such as deuterated OTA analogs, improve quantification accuracy .

Q. What preliminary assays are used to evaluate OTA’s antibiotic potential?

Basic assays include:

- Minimum Inhibitory Concentration (MIC): Test bacterial/fungal growth inhibition in broth microdilution plates.

- Zone of Inhibition: Disk diffusion assays on agar plates.

- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How does TRI23 cytochrome P450 mediate the conversion of OTA to octa-2,4,6-trienedioic acid in trichothecene biosynthesis?